molecular formula C14H15ClN4O2S B2436036 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396889-51-2

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2436036
CAS No.: 1396889-51-2
M. Wt: 338.81
InChI Key: KANSXBBABGIZOH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a chlorobenzene sulfonamide group, and a chlorine atom

Properties

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c15-12-5-1-2-6-13(12)22(20,21)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10,18H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANSXBBABGIZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide apart is its combination of a pyrimidine ring, a pyrrolidine group, and a chlorobenzene sulfonamide group. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .

Biological Activity

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a synthetic organic compound notable for its diverse biological activities, particularly in pharmacology. Its unique structure, characterized by the presence of a chloro group, a pyrrolidine ring, and a pyrimidine moiety, positions it as a potential candidate for therapeutic applications, including antimicrobial and anticancer activities.

The compound's chemical formula is C15H15ClN4OC_{15}H_{15}ClN_{4}O with a molecular weight of 302.76 g/mol. The IUPAC name reflects its complex structure: 2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide. The compound can be represented by the following structural formula:

PropertyValue
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H15ClN4O/c16-13...
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Cl

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidine, including the target compound, exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Sodium pyrrolidide0.0039 - 0.025S. aureus, E. coli
Other pyrrolidine derivativesVariesVarious bacteria

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. Preliminary research suggests that it acts as an enzyme inhibitor and receptor modulator, potentially affecting pathways involved in cell proliferation and survival .

Anticancer Activity

In vitro studies have demonstrated that certain piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For example, compounds derived from piperidine structures have shown enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Table 2: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)
Piperidine derivative AFaDu hypopharyngealTBD
Piperidine derivative BVarious cancer linesTBD

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